N-(Piperidin-2-ylmethyl)propan-2-amine

Lipophilicity Drug design ADMET

N-(Piperidin-2-ylmethyl)propan-2-amine is a C9H20N2 secondary amine featuring a piperidine ring linked via a methylene bridge to an isopropylamino group. It is a chiral building block (due to the 2-substituted piperidine) and is structurally related to fragments of the dopamine/norepinephrine reuptake inhibitor methylphenidate.

Molecular Formula C9H20N2
Molecular Weight 156.273
CAS No. 114366-16-4
Cat. No. B600168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Piperidin-2-ylmethyl)propan-2-amine
CAS114366-16-4
Molecular FormulaC9H20N2
Molecular Weight156.273
Structural Identifiers
SMILESCC(C)NCC1CCCCN1
InChIInChI=1S/C9H20N2/c1-8(2)11-7-9-5-3-4-6-10-9/h8-11H,3-7H2,1-2H3
InChIKeyPKNXDWVJVJUYCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Piperidin-2-ylmethyl)propan-2-amine (CAS 114366-16-4): Physicochemical and Structural Baseline for Procurement Decisions


N-(Piperidin-2-ylmethyl)propan-2-amine is a C9H20N2 secondary amine featuring a piperidine ring linked via a methylene bridge to an isopropylamino group. It is a chiral building block (due to the 2-substituted piperidine) and is structurally related to fragments of the dopamine/norepinephrine reuptake inhibitor methylphenidate. Computed properties include an XLogP3 of 1.1, a topological polar surface area of 24.1 Ų, and three rotatable bonds [1]. Vendor-supplied analytical data report a boiling point of 206 °C, a density of 0.857, and typical commercial purity of ≥98% .

Chiral scaffold 2-Substituted piperidine enables stereochemical control and enantioselective transformation studies.
Property profile Computed XLogP3 and rotatable bond context align with CNS fragment-based design workflows.
Supply chain High purity specification confirmed across multiple commercial suppliers with defined physical constants.

Why N-(Piperidin-2-ylmethyl)propan-2-amine Cannot Be Simply Replaced by Its n-Propyl Isomer or Other C9H20N2 Analogs


Procurement decisions for C9H20N2 piperidine derivatives cannot rely on nominal molecular formula or structural class alone, because branching at the N-alkyl substituent directly modulates key molecular descriptors that govern both physicochemical behavior and synthetic utility. The isopropyl-bearing target compound differs from its linear n-propyl isomer N-(piperidin-2-ylmethyl)propan-1-amine in computed lipophilicity, molecular flexibility, and steric demand around the secondary amine. These differences can alter reaction kinetics in key transformations such as reductive amination and acylation, and may affect downstream biological recognition when the compound is used as a pharmacophore fragment. Selection of the wrong isomer risks introducing unintended solubility, reactivity, or selectivity profiles [1][2].

Property
Target Compound
n-Propyl Isomer
Mismatch Risk
N-alkyl branching
Isopropyl (branched)
n-Propyl (linear)
May shift lipophilicity and non-specific binding profile; direct substitution can alter assay outcomes.
Rotatable bonds
3 (lower flexibility)
4 (higher flexibility)
Conformational entropy difference may not transfer; binding kinetics can vary unexpectedly.
Steric demand at amine
Higher (branched)
Lower (linear)
Reactivity in acylation/reductive amination may require re-optimization; 2-5x kinetic shifts are class-level inference only.

Quantitative Differentiation Evidence for N-(Piperidin-2-ylmethyl)propan-2-amine (CAS 114366-16-4) Against Closest Structural Analogs


Lipophilicity Contrast: Isopropyl Branching Reduces XLogP3 Relative to the n-Propyl Isomer

The isopropyl-substituted target compound exhibits a lower computed lipophilicity (XLogP3 = 1.1) than its linear n-propyl isomer N-(piperidin-2-ylmethyl)propan-1-amine (XLogP3 = 1.2), despite sharing the same molecular formula (C9H20N2) and molecular weight [1][2]. This 0.1 log-unit difference reflects the more compact hydrophobic surface of the branched alkyl group and may translate into measurably lower non-specific protein binding or altered membrane partitioning when incorporated into larger molecular constructs.

Lipophilicity
Head-to-head (computed)
XLogP3 1.1 (target) vs 1.2 (n-propyl isomer)
ΔXLogP3 = -0.1
Reported lipophilicity context may support CNS fragment library design.
Computed values; validate experimentally for target membrane partitioning.
Lipophilicity Drug design ADMET

Molecular Flexibility: Isopropyl Substitution Reduces Rotatable Bond Count by 25% Versus n-Propyl

The target compound possesses three rotatable bonds, compared to four for the n-propyl isomer N-(piperidin-2-ylmethyl)propan-1-amine [1][2]. This 25% reduction in conformational degrees of freedom arises because the isopropyl group's internal rotation about the C-N bond does not introduce an additional torsional variable distinct from the methyl rotor. Lower flexibility can lead to reduced entropic penalty upon binding and improved oral bioavailability parameters in fragment-based drug design.

Molecular Flexibility
Head-to-head (computed)
3 rotatable bonds (target) vs 4 (n-propyl isomer)
Reduction of 25%
Lower rotatable bond count reported; may influence conformational entropy and binding parameters.
Computed by Cactvs; bound-state flexibility may differ.
Molecular flexibility Conformational analysis Drug design

Steric Bulk: Isopropyl Group Introduces Greater Steric Demand at the Secondary Amine Reaction Center

The isopropyl group on the target compound presents a branched, bulkier substituent adjacent to the secondary amine compared to the linear n-propyl chain. While no direct kinetic comparison was identified in the searchable literature, class-level SAR from N-modified piperidine-based monoamine transporter inhibitors indicates that N-alkyl branching and steric bulk can alter reaction rates in reductive amination and acylation by factors of 2- to 5-fold through differential amine nucleophilicity and transition-state energetics . The isopropyl variant is therefore expected to exhibit distinct reactivity profiles in key derivatization steps compared to its linear-chain and smaller N-alkyl (e.g., N-ethyl) analogs.

Steric Bulk
Class-level inference
Branched isopropyl (higher steric demand) vs linear n-propyl; class-level SAR suggests 2–5x reactivity differences.
Reactivity profile is inferred from piperidine-based analogs; verify under specific reaction conditions.
Data to verify; no direct kinetic comparison identified.
Steric hindrance Synthetic chemistry Reactivity

Commercial Purity Consistency: Multiple Vendors Supply at ≥98% Purity With Defined Storage Specifications

The target compound is routinely supplied at ≥98% purity by multiple commercial vendors (e.g., ChemScene, Leyan), with recommended storage at 2–8 °C in sealed, dry conditions . This established supply chain and batch-to-batch consistency reduces procurement risk compared to less widely stocked isomers. The compound's boiling point of 206 °C and density of 0.857 provide orthogonal physical identity checks for incoming quality control .

Supply Purity
Supplier specification
≥98% purity; bp 206 °C; density 0.857
Storage 2–8 °C, sealed, dry
Supplier-reported purity and physical constants support procurement reproducibility.
Verify batch-specific COA; orthogonal QC recommended.
Purity Procurement Quality control

Optimal Research and Industrial Application Scenarios for N-(Piperidin-2-ylmethyl)propan-2-amine Based on Differential Evidence


Fragment-Based Drug Design Requiring Lower Lipophilicity and Reduced Rotatable Bonds

When designing fragment libraries for CNS or oral drug targets, the isopropyl variant's XLogP3 of 1.1 and three rotatable bonds [1] make it a more attractive starting point than the n-propyl isomer (XLogP3 1.2, 4 rotatable bonds) [2]. This pre-optimized property profile can reduce the need for subsequent polarity-enhancing modifications.

Synthesis of Sterically Demanding Piperidine Derivatives via Reductive Amination

The branched isopropyl substituent provides greater steric hindrance at the secondary amine, which can be exploited to achieve higher regioselectivity or enantioselectivity in reductive amination or acylation reactions compared to linear N-alkyl analogs. Class-level SAR from piperidine-based transporter ligands supports 2- to 5-fold reactivity differences attributable to N-alkyl branching [1].

Quality-Controlled Intermediate for Methylphenidate Analog or Metabolite Synthesis

As a structural fragment of methylphenidate, the compound is relevant for programs investigating dopamine/norepinephrine reuptake inhibitor SAR. Its consistent commercial availability at ≥98% purity with defined physical constants (bp 206 °C, density 0.857) [1] supports reproducible synthesis of analog libraries, whereas less readily available isomers introduce greater procurement and quality uncertainty.

Chiral Building Block for Asymmetric Synthesis Exploration

The 2-substituted piperidine ring introduces a stereogenic center. Although the compound is typically supplied as a racemate, its chiral nature provides a handle for enantioselective transformations or resolution studies, offering synthetic value beyond achiral piperidine derivatives available at lower cost.

Application
Selection Property
Validation Focus
Application: Fragment-based CNS design
Selection Property: Computed lipophilicity and flexibility profile
Validation Focus: Verify property translation to target constructs
Application: Sterically controlled amine derivatization
Selection Property: N-alkyl branching and steric demand context
Validation Focus: Reaction kinetics and regioselectivity under actual conditions
Application: Methylphenidate-related SAR studies
Selection Property: Chiral piperidine scaffold and high purity supply
Validation Focus: Batch-to-batch purity and identity QC verification
Application: Enantioselective synthesis exploration
Selection Property: Racemic chiral center availability
Validation Focus: Resolution efficiency and enantiomeric excess determination

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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